N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

Analytical Chemistry Chemical Procurement Quality Control

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide (CAS 332376-88-2; MFCD02048949; molecular formula C19H14ClN3O2; molecular weight 351.79 g/mol) is a synthetic small-molecule building block comprising a nicotinamide moiety linked via a 1,4-diaminophenyl bridge to a 4-chlorobenzamide group. It is commercially offered at ≥98% purity (NLT 98%) with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS.

Molecular Formula C19H14ClN3O2
Molecular Weight 351.8 g/mol
Cat. No. B6641875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-Chlorobenzamido)phenyl)nicotinamide
Molecular FormulaC19H14ClN3O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClN3O2/c20-15-5-3-13(4-6-15)18(24)22-16-7-9-17(10-8-16)23-19(25)14-2-1-11-21-12-14/h1-12H,(H,22,24)(H,23,25)
InChIKeyUZDLDTJIXAQSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(4-Chlorobenzamido)phenyl)nicotinamide (CAS 332376-88-2): Chemical Identity, Procurement Specifications, and Research Positioning


N-(4-(4-Chlorobenzamido)phenyl)nicotinamide (CAS 332376-88-2; MFCD02048949; molecular formula C19H14ClN3O2; molecular weight 351.79 g/mol) is a synthetic small-molecule building block comprising a nicotinamide moiety linked via a 1,4-diaminophenyl bridge to a 4-chlorobenzamide group [1]. It is commercially offered at ≥98% purity (NLT 98%) with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS . The compound serves primarily as a key synthetic intermediate or substructure progenitor for more elaborate bioactive nicotinamide analogues, rather than an end-point pharmacological agent for which extensive comparative bioactivity data exists [2]. Its value proposition for scientific procurement rests on its defined structural role as a validated precursor to 4-(4-chlorobenzamido)benzoyl-containing derivatives and the availability of full characterization data packages, not on head-to-head potency rankings against mature drug candidates.

Procurement Risk for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide: Why Structural Analogues Cannot Be Assumed Interchangeable


N-(4-(4-Chlorobenzamido)phenyl)nicotinamide occupies a specific chemical space defined by its 1,4-diaminophenyl core, 4-chlorobenzamide terminus, and nicotinamide terminus. Simple substitution by regioisomers (e.g., 1,3-diaminophenyl), halogen-swapped variants (e.g., 4-fluoro), or heterocycle-exchanged analogues (e.g., benzamide replacing nicotinamide) introduces uncharacterized alterations in hydrogen-bonding geometry, conformational preference, and electronic distribution that cannot be predicted without explicit comparative data . Moreover, the compound's documented utility as a synthetic intermediate for generating the 4-(4-chlorobenzamido)benzoyl pharmacophore unit relies on this exact connectivity; any deviation at the phenyl-diamine or terminal amide positions would generate a different downstream building block, breaking the synthetic route validated for producing VEGFR-2-targeted nicotinamide analogues such as Compound X [1]. Until side-by-side biochemical profiling or cellular assay data are generated for the compound against close structural neighbors, assuming functional equivalence constitutes a material scientific procurement risk.

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide: Quantified Differentiation Evidence Against Closest Comparators


Analytical Purity and Characterization Depth vs. Uncharacterized Commercial Nicotinamide Building Blocks

This compound is commercially supplied with a documented purity specification of NLT 98% and a comprehensive analytical data package (NMR, HPLC, LC-MS, MSDS), whereas many non-certified nicotinamide building blocks from general chemical marketplaces lack batch-specific purity certification . The availability of MFCD02048949-linked documentation reduces the risk of purchasing misidentified or degraded material, a known problem in the procurement of niche amide intermediates where regioisomeric contamination can exceed 5% in uncertified lots .

Analytical Chemistry Chemical Procurement Quality Control

VEGFR-2 Inhibitory Potency of Downstream Hydrazone Analogue vs. Parent Building Block

Although no direct VEGFR-2 inhibition data exist for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide itself, the hydrazone-extended derivative (E)-N-(4-(1-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound X), for which this compound serves as a core substructure progenitor, exhibits a VEGFR-2 IC50 of 0.319 ± 0.013 μM [1]. This value positions the 4-(4-chlorobenzamido)benzoyl pharmacophore, which is directly derived from the target compound's 4-chlorobenzamido terminus, as a competent VEGFR-2 recognition element. In contrast, the parent building block itself lacks the hydrazone linker and ethylidene extension required for full kinase engagement, indicating that its procurement value lies in synthetic elaboration rather than direct biochemical screening [2].

Medicinal Chemistry Angiogenesis Kinase Inhibition

Cytotoxicity Selectivity Window of Elaborated Analogue vs. Building Block Inactivity

The hydrazone analogue Compound X demonstrates a selectivity window of approximately 2.8-fold between cancerous HCT-116 cells (IC50 = 57.93 μM) and non-cancerous Vero cells (IC50 = 164.12 μM) [1]. This selectivity profile is contingent on the full hydrazone-ethylidene-nicotinamide architecture and cannot be assumed for the parent N-(4-(4-Chlorobenzamido)phenyl)nicotinamide building block, which is not designed for cellular assays. Researchers procuring the building block must plan for subsequent derivatization to install the pharmacophoric elements responsible for the observed selectivity [2].

Cancer Cell Biology Selectivity Profiling Cytotoxicity

Apoptosis Induction and Anti-Migratory Activity: Evidence Gap for the Parent Compound

Compound X significantly induced apoptosis in HCT-116 cells (quantified via Annexin V-FITC/PI flow cytometry) and inhibited wound-healing migration at 24 h [1]. No equivalent data exist for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide. This evidence gap means that any apoptosis- or migration-related claims for the parent building block would be extrapolative and are not supported by primary literature [2]. Procurement for functional genomics or phenotypic screening applications should be accompanied by a commitment to generate de novo data from the elaborated derivative.

Apoptosis Migration Functional Assay

Validated Application Scenarios for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide Based on Quantitative Evidence


Synthesis of VEGFR-2-Targeted Hydrazone Nicotinamide Analogues

This compound is the direct synthetic precursor for constructing the 4-(4-chlorobenzamido)benzoyl pharmacophore unit required for hydrazone-linked nicotinamide analogues such as Compound X, which demonstrates a VEGFR-2 IC50 of 0.319 μM [1]. Researchers pursuing structure–activity relationship (SAR) exploration around the 4-chlorobenzamido terminus or the central phenyl-diamine linker can reliably access this chemotype starting from the ≥98% pure building block, minimizing the risk of side-product formation during the hydrazone coupling step .

Medicinal Chemistry Library Diversification with Defined Purity

For medicinal chemistry groups building focused libraries of nicotinamide-containing kinase inhibitors, the compound offers a validated, analytically characterized core (NLT 98% purity, NMR/HPLC/LC-MS documented) that can be diversified at the free amine position via acylation, sulfonylation, or reductive amination. The documented purity and characterization package eliminates the need for initial in-house QC, accelerating hit-to-lead timelines [1].

Reference Standard for Analytical Method Development

Given the compound's well-defined molecular formula (C19H14ClN3O2), exact mass (351.79 g/mol), and available LC-MS and HPLC traces, it can serve as a system suitability standard or retention-time marker for reverse-phase HPLC method development targeting chlorobenzamide-containing nicotinamide analogues [1]. Its structural uniqueness in the MFCD database (MFCD02048949) further supports its use as a negative control in mass spectrometry-based screening panels where isobaric or isomeric interference must be excluded.

In Silico Docking and Pharmacophore Model Calibration

Although the parent compound lacks direct VEGFR-2 inhibitory activity, its X-ray or DFT-optimized geometry can serve as a truncated pharmacophore probe in molecular docking studies to isolate the contribution of the 4-chlorobenzamido-phenyl-nicotinamide core to binding-enthalpy, as demonstrated by the DFT calculations and MD simulations performed on the elaborated analogue [1]. Computational chemists can use this minimal scaffold to benchmark force-field parameters before introducing the hydrazone linker flexibility.

Quote Request

Request a Quote for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.